2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine
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Overview
Description
2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine is an organic compound with the molecular formula C8H18N2O2S It is characterized by the presence of a piperidine ring substituted with a methyl group and a sulfonyl group attached to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methylation: The piperidine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonylation: The methylpiperidine is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.
Attachment of Ethanamine Chain: The final step involves the reaction of the sulfonylated methylpiperidine with an ethanamine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((3-Methylpiperidin-1-yl)sulfonyl)ethanol: Similar structure but with an ethanol group instead of ethanamine.
2-((3-Methylpiperidin-1-yl)sulfonyl)propane: Contains a propane chain instead of ethanamine.
2-((3-Methylpiperidin-1-yl)sulfonyl)butane: Features a butane chain in place of ethanamine.
Uniqueness
2-((3-Methylpiperidin-1-yl)sulfonyl)ethanamine is unique due to its specific combination of a piperidine ring, methyl group, sulfonyl group, and ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H18N2O2S |
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Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)sulfonylethanamine |
InChI |
InChI=1S/C8H18N2O2S/c1-8-3-2-5-10(7-8)13(11,12)6-4-9/h8H,2-7,9H2,1H3 |
InChI Key |
HDGAXXSZOQTDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CCN |
Origin of Product |
United States |
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